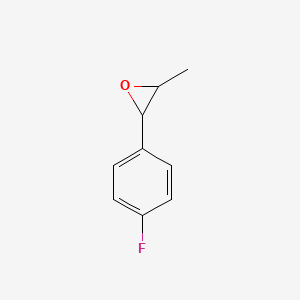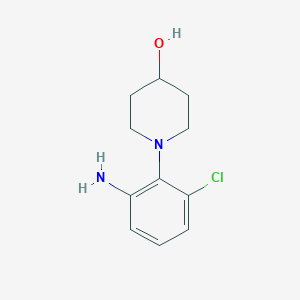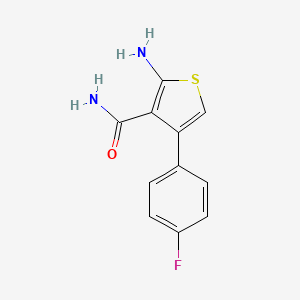![molecular formula C11H15ClN2O3S B1341556 [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate CAS No. 1047620-83-6](/img/structure/B1341556.png)
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate is a compound that can be associated with the class of methanesulfonates, which are known for their potential use in various chemical applications, including as intermediates in pharmaceutical synthesis. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on methanesulfonates and their derivatives.
Synthesis Analysis
The synthesis of methanesulfonate derivatives can involve sulfene intermediates, as seen in the preparation of 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates . This suggests that similar synthetic routes could potentially be applied to the synthesis of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate, with appropriate modifications to incorporate the indolyl and amine functionalities.
Molecular Structure Analysis
The molecular structure of methanesulfonate derivatives can exhibit specific conformational features, such as the orientation of the N—H bond in relation to other substituents on the aromatic ring . This information is crucial for understanding the potential reactivity and interaction of the compound with biological targets or during further chemical reactions.
Chemical Reactions Analysis
Methanesulfonates are known to participate in various chemical reactions. For instance, N-substituted methanesulfonamides can be alkylated under certain conditions, as demonstrated with the use of (cyanomethylene)tributylphosphorane (CMBP) . This reactivity could be relevant when considering the chemical transformations that [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonates can be influenced by their molecular structure. For example, the presence of methyl groups can introduce steric hindrance, affecting the stability and hydrogen bonding capacity of the compound . These properties are important when considering the solubility, stability, and overall reactivity of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate.
Relevant Case Studies
Case studies involving methanesulfonates often focus on their biological activity. For instance, 2-chloroethyl (methylsulfonyl)methanesulfonate has been shown to exhibit antineoplastic activity against P388 leukemia in vivo . Although not a direct case study of the compound , this highlights the potential pharmacological relevance of methanesulfonate derivatives, which could extend to [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate.
Aplicaciones Científicas De Investigación
Catalytic Applications
Methanesulfonic acid and its derivatives are known for their catalytic applications. For instance, nicotinium methane sulfonate (NMS) has been utilized as a bio-renewable protic ionic liquid and bi-functional catalyst for the synthesis of 2-amino-3-cyano pyridines, demonstrating efficiency in solvent-free conditions and highlighting the economic and recyclable nature of such catalysts (Tamaddon & Azadi, 2018).
New Particle Formation
Methanesulfonic acid (MSA) reacts with amines and ammonia to form particles, an essential process in atmospheric sciences, especially in coastal and agricultural areas. A systematic study has shown the temperature dependence of particle formation from MSA with various bases, suggesting significant implications for atmospheric chemistry and particle dynamics (Chen & Finlayson‐Pitts, 2017).
Synthesis of Chiral Nonracemic Compounds
The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, has been explored, leading to the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This method has been applied to prepare optically pure and meso triamine ligands, demonstrating the versatility of methanesulfonates in synthesizing chiral compounds (Uenishi et al., 2004).
Atmospheric Chemistry
The structural effects of amines in enhancing methanesulfonic acid-driven new particle formation (NPF) have been investigated, revealing that while basicity plays a role, structural factors dominate the enhancing potentials of amines for MSA-driven NPF. This distinction is crucial for understanding the atmospheric contributions of MSA to NPF and the role of different amines in such processes (Shen et al., 2020).
Direcciones Futuras
The future directions for [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate could involve further exploration of its biological activities and potential therapeutic applications. Given the biological significance of indole derivatives, there is potential for this compound to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
(2-chloro-1-methylindol-3-yl)methanamine;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.CH4O3S/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11;1-5(2,3)4/h2-5H,6,12H2,1H3;1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFFBZNQXZRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)CN.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

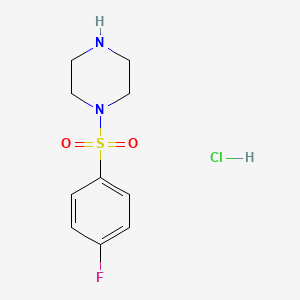
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
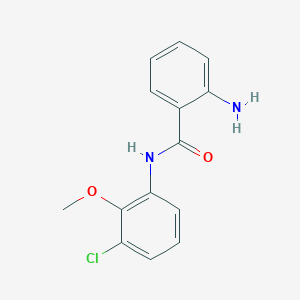



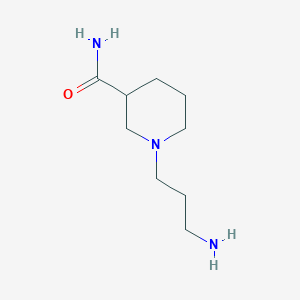
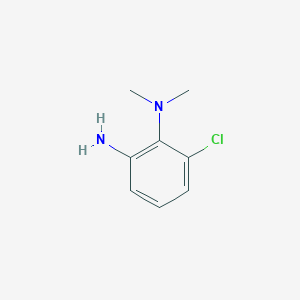

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)
![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)
